3,3'-Dimethyl-1,1'-biazulene
Description
Structure
3D Structure
Properties
CAS No. |
115349-82-1 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-methyl-3-(3-methylazulen-1-yl)azulene |
InChI |
InChI=1S/C22H18/c1-15-13-21(19-11-7-3-5-9-17(15)19)22-14-16(2)18-10-6-4-8-12-20(18)22/h3-14H,1-2H3 |
InChI Key |
VUSZMCOLKHUCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C1=CC=CC=C2)C3=C4C=CC=CC=C4C(=C3)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3 Dimethyl 1,1 Biazulene and Its Analogues
Regioselective Introduction of Methyl Groups and Other Substituents
The regioselective introduction of methyl groups to form 3,3'-dimethyl-1,1'-biazulene is most directly achieved by starting with a pre-functionalized monomer, namely 3-methylazulene, and employing a dimerization strategy such as oxidative coupling or photochemical dimerization. The inherent reactivity of the 1-position of the azulene (B44059) ring directs the coupling to form the desired 1,1'-linkage.
For the introduction of other substituents, functionalization of the pre-formed this compound core can be envisioned, although this may present challenges in controlling regioselectivity. Alternatively, the synthesis can start from azulene derivatives bearing the desired functionalities, which are then carried through the coupling reaction. The synthesis of various substituted azulene precursors is well-documented, allowing for the preparation of a wide range of biazulene analogues. nih.govresearchgate.netnih.gov For instance, the preparation of 3-methylazulene-1-carboxylic acid is known, which can serve as a precursor for other functional groups at the 1-position if a cross-coupling strategy is employed. prepchem.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
The synthesis of this compound is not as extensively documented as that of its parent compound or other isomers. However, the optimization strategies can be inferred from the synthesis of closely related 1,1'-biazulene (B14431524) derivatives. The primary methods employed are the Ullmann coupling, oxidative dimerization, and modern cross-coupling reactions like the Suzuki-Miyaura coupling.
Ullmann Coupling:
The traditional Ullmann reaction involves the copper-catalyzed homo-coupling of an aryl halide. princeton.edunih.gov For this compound, this would involve the coupling of a 3-methyl-1-haloazulene. Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, which could lead to erratic yields and the formation of byproducts. princeton.edunih.gov
Optimization of the Ullmann reaction for biazulene synthesis focuses on several key parameters:
Catalyst and Ligand: Modern Ullmann-type reactions often employ soluble copper(I) salts (e.g., CuI) in combination with ligands. nih.govnih.gov Ligands such as diamines, amino acids, and 1,10-phenanthroline (B135089) can stabilize the copper catalyst, increasing its efficacy and allowing for milder reaction conditions. nih.gov For instance, in the synthesis of N,N′-diarylguanidines via an Ullmann reaction, the choice of ligand was crucial, with a specific CuI/ligand system enabling the reaction to proceed. nih.gov
Base and Solvent: The choice of base and solvent is critical. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). researchgate.net Polar, high-boiling solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are traditionally used. nih.gov Optimization studies for Ullmann aminations have shown that deep eutectic solvents can serve as effective, environmentally benign reaction media, allowing reactions to proceed smoothly at lower temperatures (60–100°C) in the absence of traditional ligands. researchgate.net
Temperature: While classic Ullmann reactions require high heat, optimization aims to lower the temperature to improve selectivity and reduce byproduct formation. In a study on Ullmann amine coupling, reducing the temperature from 100°C to 60°C was found to increase the yield of the desired product. researchgate.net
A practical approach to synthesizing substituted 1,1'-biazulenes involves the Ullmann coupling of precursors like ethyl 3-iodoazulene-1-carboxylate, which gives diethyl 1,1'-biazulene-3,3'-dicarboxylate in excellent yields. lneya.com Subsequent chemical modification of the carboxylate groups would be necessary to yield this compound.
Oxidative Dimerization:
Oxidative dimerization offers an alternative route, typically starting from the corresponding azulene monomer, in this case, 3-methylazulene. Various oxidizing agents can be employed, including iron(III) chloride (FeCl₃) and copper-based catalysts. organicchemistrytutor.com The optimization of this method is highly dependent on the oxidant, solvent, and temperature.
In a study on the oxidative dimerization of an indolosesquiterpene alkaloid, a screening of reaction conditions demonstrated the critical role of temperature. nih.gov The yield of the desired dimer increased dramatically from 27% to 77% when the reaction temperature was lowered from 0°C to -78°C. nih.gov This highlights the importance of temperature control in minimizing side reactions and maximizing the yield of the desired product.
| Parameter | Condition A | Condition B | Effect on Yield | Reference |
| Oxidant | FeCl₃ | PIFA/BF₃–Et₂O | Varied | nih.gov |
| Temperature | 0 °C | -78 °C | Increased from 27% to 77% | nih.gov |
| Solvent | Dichloromethane | Hexafluoroisopropanol | No enhancement observed | nih.gov |
This table illustrates the optimization of oxidative dimerization for a complex molecule, showing principles applicable to biazulene synthesis.
Suzuki-Miyaura Cross-Coupling:
More modern and often more efficient methods like the palladium-catalyzed Suzuki-Miyaura cross-coupling have emerged as powerful tools for biaryl synthesis. beilstein-journals.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like an azulenylboronic acid) with an organic halide (a haloazulene). beilstein-journals.orgnih.gov
Key optimization parameters include:
Catalyst and Ligand: Palladium complexes, such as those with N-heterocyclic carbene (NHC) ligands, are highly effective. beilstein-journals.org Polymer-supported catalysts offer the advantage of being recyclable. beilstein-journals.org
Base and Solvent: A base, such as potassium phosphate, is required. nih.gov The solvent system, often a mixture like ethanol/water or dioxane, can significantly impact yield. beilstein-journals.orgnih.gov
Reaction Temperature: These reactions often proceed under milder conditions than Ullmann couplings, with temperatures around 65-70°C being effective. nih.govnih.gov
For example, the efficient synthesis of 4,4'-biazulene was achieved using a Suzuki-Miyaura reaction between azulen-4-ylboronic acid pinacol (B44631) ester and 4-iodoazulene. nih.gov A similar strategy, coupling a 3-methyl-1-azuleneboronic acid derivative with a 3-methyl-1-haloazulene, would be a viable and efficient route to this compound.
Scalability and Efficiency of Synthetic Routes
Ullmann Coupling: The traditional Ullmann reaction is often not ideal for large-scale synthesis due to its requirement for high temperatures, stoichiometric copper, and potential for inconsistent yields. princeton.edu However, modern, ligated copper-catalyzed versions that operate under milder conditions are more scalable. nih.gov
Suzuki-Miyaura Coupling: This method is often considered highly scalable and efficient. nih.gov The reactions are typically high-yielding, use only catalytic amounts of palladium, and proceed under relatively mild conditions. The commercial availability of a wide range of boronic acids and the tolerance of the reaction to various functional groups make it a versatile and practical choice for industrial applications. nih.gov The development of recyclable catalysts further enhances its cost-effectiveness and sustainability on a larger scale. beilstein-journals.org
| Synthetic Route | Key Reagents | Typical Conditions | Scalability/Efficiency |
| Ullmann Coupling | 3-Methyl-1-haloazulene, Copper | High temperature (>200°C) or Cu(I)/ligand at lower temp. | Moderate; classic method has low scalability, modern versions are better. |
| Oxidative Dimerization | 3-Methylazulene, Oxidant (e.g., FeCl₃) | Low temperature for selectivity | Variable; depends heavily on selectivity and ease of purification. |
| Suzuki-Miyaura Coupling | 3-Methyl-1-haloazulene, 3-Methyl-1-azuleneboronic acid, Pd catalyst | Mild temperature (~70°C), catalytic Pd | High; generally high yields, mild conditions, and good functional group tolerance. |
Advanced Spectroscopic and Structural Characterization of 3,3 Dimethyl 1,1 Biazulene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structures in solution. researchgate.netspectrabase.comrsc.org For complex organic molecules like 3,3'-Dimethyl-1,1'-biazulene, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of each proton (¹H) and carbon (¹³C) atom, providing unequivocal evidence of the compound's connectivity and stereochemistry. researchgate.netspectrabase.comresearchgate.net
The chemical shifts observed in the ¹H and ¹³C NMR spectra of biazulene derivatives are influenced by the unique electronic environment of the azulene (B44059) rings and the nature of the substituents. In the case of this compound, the methyl groups at the 3 and 3' positions induce specific shifts in the signals of nearby protons and carbons. The analysis of coupling constants between adjacent protons helps to confirm the substitution pattern. While specific NMR data for this compound is not widely published, data for related biazulene derivatives, such as rac-2,2'-Di([1,1':3',1''-terphenyl]-2'-yl)-1,1'-biazulene, show characteristic signals for the azulene core protons. nist.gov For instance, the ¹H NMR spectrum of this derivative in CDCl₃ displays distinct doublets and triplets in the aromatic region, corresponding to the protons on the azulene rings. nist.gov The methyl protons in this compound would be expected to appear as a singlet in the upfield region of the ¹H NMR spectrum.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals, especially in complex regions of the spectrum. spectrabase.com These methods reveal correlations between protons and carbons, allowing for a complete mapping of the molecular framework. researchgate.net
Electronic Absorption and Emission Spectroscopy Studies (UV-Vis, Fluorescence, Anti-Kasha Emission)
The electronic properties of this compound are characterized by its unique absorption and emission behavior, which deviates from that of many aromatic hydrocarbons. This is largely due to the inherent electronic nature of the azulene moiety.
The UV-Vis absorption spectrum of azulene and its derivatives is distinct from its isomer naphthalene (B1677914). mdpi.com Azulene exhibits a weak absorption in the visible region corresponding to the S₀→S₁ transition and a much stronger absorption in the near-UV region for the S₀→S₂ transition. mdpi.comchemicalbook.com This is a consequence of the unusual energy gap between the first (S₁) and second (S₂) excited singlet states. nih.gov In many biazulene systems, the absorption spectrum shows bands that can be attributed to these characteristic transitions of the azulene units. For instance, the UV-Vis spectrum of 1,1'-biazulene (B14431524) in THF shows a low-energy band system corresponding to the S₀→S₁ transition and more intense bands at higher energies for the S₀→S₂ transition. mdpi.com The introduction of methyl groups at the 3 and 3' positions is expected to cause a slight red-shift (bathochromic shift) in these absorption bands due to the electron-donating inductive effect of the methyl groups.
A remarkable feature of azulene and many of its derivatives is their violation of Kasha's rule, which states that fluorescence emission should only occur from the lowest excited state of a given multiplicity (S₁). nist.gov Instead, they often exhibit fluorescence from the second excited singlet state (S₂), a phenomenon known as anti-Kasha emission. nist.govnih.gov This anomalous behavior is attributed to two main factors: a large energy gap between S₂ and S₁, which slows down the rate of internal conversion, and a significantly larger oscillator strength for the S₂→S₀ transition compared to the S₁→S₀ transition. nist.govnih.gov
Theoretical and experimental studies on biazulene derivatives have shown that the anti-Kasha emission is a key feature. nist.gov For a biazulene core embedded in a larger polycyclic hydrocarbon, calculations predicted and experiments confirmed anti-Kasha emission from a higher excited state (S₃). nist.gov The photophysical pathways in these systems involve excitation to higher singlet states, followed by rapid internal conversion to a strongly emissive upper excited state from which fluorescence occurs, bypassing the weakly emissive S₁ state. nist.gov Transient absorption spectroscopy is a powerful technique used to track the dynamics of these excited states and understand the competing radiative and non-radiative decay processes. nist.gov
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic azulene rings and the methyl groups. The aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are found just below 3000 cm⁻¹. Bending vibrations of the methyl groups would be observed in the 1450-1375 cm⁻¹ region. The complex fingerprint region, from approximately 1500 to 400 cm⁻¹, would contain a unique pattern of bands corresponding to the C-C stretching and bending vibrations of the biazulene skeleton, making it a powerful tool for identification.
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the FTIR data. The C=C stretching vibrations of the azulene rings would give rise to strong Raman bands. The breathing modes of the five- and seven-membered rings would also be prominent features in the Raman spectrum. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), are often used to simulate vibrational spectra and aid in the assignment of observed bands to specific molecular motions. nih.gov
X-ray Diffraction (XRD) for Single Crystal and Solid-State Structural Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry and intermolecular interactions.
For biazulene derivatives, single-crystal XRD studies have revealed important structural details. The planarity of the azulene rings and the dihedral angle between them are key structural parameters that influence the electronic properties of the molecule. In the solid state, molecules of this compound would pack in a specific arrangement determined by intermolecular forces such as van der Waals interactions and potential C-H···π interactions.
The way molecules arrange themselves in a crystal, known as crystal packing, can significantly impact the material's bulk properties. Crystal engineering aims to control this packing to achieve desired properties. In the context of biazulene derivatives, the molecular shape and the presence of substituents like the methyl groups in this compound play a crucial role in dictating the packing motif. Different packing arrangements, such as herringbone or π-stacked structures, can influence properties like charge transport in organic electronic materials. The study of packing effects in biazulenes is essential for understanding their potential applications in fields like organic electronics.
Table of Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Parameter | Expected Value/Region for this compound |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~6.5-8.0 ppm; Methyl Protons: ~2.0-2.5 ppm |
| ¹³C NMR | Chemical Shift (δ) | Aromatic Carbons: ~110-150 ppm; Methyl Carbons: ~15-25 ppm |
| UV-Vis | λmax (S₀→S₁) | ~550-650 nm |
| λmax (S₀→S₂) | ~300-400 nm | |
| Fluorescence | Emission | Potential Anti-Kasha emission from S₂ |
| FTIR | Wavenumber (cm⁻¹) | Aromatic C-H stretch: >3000; Aliphatic C-H stretch: <3000; C=C stretch: ~1600-1450 |
| Raman | Wavenumber (cm⁻¹) | Strong C=C and ring breathing modes in the fingerprint region |
| XRD | Crystal System | Dependent on crystallization conditions |
| Space Group | Dependent on crystallization conditions |
Analysis of Bond Lengths and Angles in the Biazulene Core
A definitive analysis of the bond lengths and angles within the biazulene core of this compound requires single-crystal X-ray diffraction data. Despite extensive searches of available scientific literature, a specific crystallographic study for this compound could not be located. Therefore, precise, experimentally determined data on its bond lengths and angles cannot be presented at this time.
Without specific data for this compound, a detailed interactive data table for its bond lengths and angles cannot be generated.
Circular Dichroism (CD) Spectroscopy for Chiral Properties
The 1,1'-biazulene scaffold is a classic example of atropisomerism, where restricted rotation around the single bond connecting the two azulene rings can lead to stable, non-superimposable mirror images, known as enantiomers. The presence of substituents at the 3 and 3' positions, such as the methyl groups in this compound, can influence the rotational barrier and the stability of these enantiomers.
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules because it measures the differential absorption of left- and right-circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra, making this technique ideal for their identification and characterization.
While specific CD spectroscopic data for this compound is not available in the reviewed literature, studies on other axially chiral 1,1'-biazulene derivatives have demonstrated the utility of this technique. rsc.orgnagoya-u.ac.jp For these compounds, the separation of the racemic mixture into individual enantiomers, often achieved through chiral High-Performance Liquid Chromatography (HPLC), allows for the measurement of their distinct CD spectra. rsc.orgnagoya-u.ac.jp These spectra typically exhibit clear, mirror-image Cotton effects, which are characteristic of the chiral nature of the molecules. The analysis of these spectra provides valuable information about the absolute configuration (R or S) of the enantiomers and the electronic transitions responsible for the chiroptical response.
In the broader context of chiral biaryl compounds, CD spectroscopy is a routine and indispensable tool for confirming the successful resolution of enantiomers and for investigating the relationship between their three-dimensional structure and their chiroptical properties.
Advanced Imaging Techniques (SEM, TEM, AFM) for Morphological Studies (if applicable to specific material forms)
Advanced imaging techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are employed to study the morphology of materials at the micro- and nanoscale. These techniques would be applicable to this compound if it were to be incorporated into larger, organized structures such as self-assembled monolayers, thin films, or crystalline aggregates.
A thorough review of the scientific literature did not yield any studies that have utilized SEM, TEM, or AFM to investigate the morphological characteristics of this compound. Such studies would be contingent on the preparation of this compound in a form that exhibits distinct morphological features on a scale accessible by these imaging methods. Research on the self-assembly of other organic molecules has shown that these techniques can reveal the formation of various structures like nanofibers, vesicles, or crystalline domains. nih.gov However, at present, no such investigations have been reported for this compound.
Theoretical and Computational Investigations of 3,3 Dimethyl 1,1 Biazulene
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
DFT calculations are a powerful tool for investigating the electronic structure and optimizing the geometry of molecules like 3,3'-Dimethyl-1,1'-biazulene. These methods allow for the determination of stable molecular conformations and the analysis of bonding and electronic properties. nih.govresearchgate.netnih.gov The choice of functional and basis set is crucial for obtaining accurate results. nih.govnih.gov For instance, functionals like B3LYP, B3PW91, mPW1PW91, and ωB97XD, paired with basis sets such as DGDZVP2 and 6-31G(d,p), have been shown to provide high accuracy in chemical shift calculations for biaryl systems. nih.gov Geometry optimization is often performed considering solvent effects, as in-solution optimized structures can yield more accurate predictions, particularly for properties like ¹H NMR chemical shifts. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Assignments
TD-DFT is a widely used method for studying the excited states of molecules, offering a good balance between computational cost and accuracy. rsc.orgnih.gov It is instrumental in understanding the photophysical processes and interpreting experimental spectra. uc.pt TD-DFT calculations can predict vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are essential for assigning absorption bands in UV-Vis spectra. researchgate.net For example, the longest wavelength absorption bands are often associated with transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net While TD-DFT is generally reliable, its performance can be influenced by the choice of functional, and for certain systems, it may have limitations in accurately describing long-range charge-transfer states. rsc.orgnih.gov
Analysis of Molecular Orbitals (HOMO-LUMO Gap, Spatial Distribution)
The analysis of frontier molecular orbitals, the HOMO and LUMO, is fundamental to understanding a molecule's electronic behavior and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission properties, as well as its kinetic stability. nih.govbeilstein-journals.org A smaller HOMO-LUMO gap generally corresponds to absorption at longer wavelengths. nih.govbeilstein-journals.org The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. In many π-conjugated systems, the HOMO and LUMO are delocalized over the aromatic framework. scispace.com
Modeling of Intermolecular Interactions and Supramolecular Assembly
Understanding how molecules of this compound interact with each other is key to predicting its solid-state structure and properties. Computational modeling can be used to investigate various intermolecular interactions, such as van der Waals forces and potential C-H···π interactions. nih.gov These interactions govern the packing of molecules in crystals and can influence the material's electronic properties. nih.govrsc.org The study of supramolecular assembly provides insights into how individual molecules organize into larger, ordered structures.
Prediction of Reactivity and Mechanistic Pathways
DFT calculations are a valuable tool for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways. mdpi.comarxiv.org For instance, DFT can be used to study the regioselectivity of reactions, such as the Suzuki-Miyaura cross-coupling, by comparing the activation barriers for different reaction sites. researchgate.net This predictive capability is essential for designing new synthetic routes and understanding the chemical behavior of this compound.
Reactivity and Derivatization of 3,3 Dimethyl 1,1 Biazulene
Electrophilic Substitution Reactions on the Azulene (B44059) Rings
The azulene nucleus is well-known for its propensity to undergo electrophilic substitution, a characteristic that is expected to be retained in the 3,3'-Dimethyl-1,1'-biazulene system. Due to the electronic nature of the azulene ring, which can be described as a fusion of a cyclopentadienyl (B1206354) anion and a tropylium (B1234903) cation, electrophilic attack preferentially occurs on the electron-rich five-membered ring. Specifically, the C1 and C3 positions are the most reactive sites. In this compound, these primary sites for substitution are occupied by the methyl groups and the inter-ring bond. Therefore, electrophilic attack is anticipated to occur at other available positions on the five-membered rings or potentially on the seven-membered rings, albeit at a slower rate.
Studies on related azulene derivatives have shown that electrophilic substitution is a viable method for functionalization. For instance, the electrophilic substitution of 6-methoxy- and 6-dimethylaminoazulenes with dimethyl sulfoxide (B87167) (DMSO) in the presence of an acid anhydride (B1165640) leads to the introduction of methylthio groups at the 1- or 1,3-positions masterorganicchemistry.com. While direct studies on this compound are not prevalent, the general reactivity pattern of azulenes suggests that reactions such as nitration, halogenation, and acylation would proceed, with the position of substitution being directed by the existing methyl groups and the biazulene linkage masterorganicchemistry.comacs.org. The mechanism for these reactions typically involves the formation of a resonance-stabilized cationic intermediate, often referred to as a σ-complex, followed by deprotonation to restore aromaticity scispace.com.
Nucleophilic Addition Reactions to the Azulene System
In contrast to the five-membered ring, the seven-membered ring of the azulene system is electron-deficient and thus susceptible to nucleophilic attack. This reactivity is a key feature of azulene chemistry and is expected to be a significant aspect of the reactivity of this compound. Nucleophilic addition reactions typically target the C2, C4, C6, and C8 positions of the azulene nucleus youtube.com.
While specific studies on nucleophilic addition to this compound are not extensively documented, the general principles of nucleophilic addition to activated π-systems are applicable. The reaction involves the attack of a nucleophile on one of the electron-poor carbons of the seven-membered ring, leading to an anionic intermediate. This intermediate can then be protonated or undergo further reaction. The regioselectivity of the addition can be influenced by various factors, including the nature of the nucleophile and the substitution pattern on the biazulene core utexas.edu. For instance, organolithium reagents have been shown to undergo 1,4-addition with dearomatization on naphthalene (B1677914) systems, a reaction pathway that could potentially be observed in biazulenes under specific conditions utexas.edu.
Furthermore, nucleophilic aromatic substitution (SNA_r) has been demonstrated on haloazulene derivatives. For example, 2-chloroazulenes can react with amines and arylhydrazines to yield the corresponding 2-amino- and 2-arylazoazulenes, respectively. These reactions often require the presence of electron-withdrawing groups on the azulene ring to proceed efficiently.
Functionalization Strategies and Methods for Introducing New Chemical Moieties
The introduction of new functional groups onto the this compound scaffold is crucial for tuning its properties and for its application in materials science and medicinal chemistry. Various functionalization strategies can be envisioned, leveraging the inherent reactivity of the azulene rings.
Halogenation
Halogenation is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization, particularly through cross-coupling reactions. The halogenation of biazulenes can be achieved using various reagents. For example, the bromination of azulene can lead to the formation of 3-bromo-1,5- and -1,7-azulenequinones in a one-pot synthesis youtube.com. The direct halogenation of the biazulene core would likely proceed via an electrophilic substitution mechanism, with the regioselectivity influenced by the existing substituents. The use of reagents like N-bromosuccinimide (NBS) is a common method for the bromination of reactive aromatic hydrocarbons masterorganicchemistry.com. The mechanism of aromatic halogenation typically involves the generation of a halonium ion or a polarized halogen molecule that acts as the electrophile chemguide.co.uk.
A study on the bisarylation of a 1,1',3,3'-tetrahalo-2,2'-biazulene derivative highlights that halogenated biazulenes are stable and can be used as precursors for more complex structures youtube.comyoutube.com. While specific conditions for the halogenation of this compound are not detailed in the available literature, it is reasonable to assume that standard halogenating agents would be effective.
Table 1: Potential Halogenation Reactions of this compound
| Reagent | Expected Reaction Type | Potential Product(s) |
| Br₂/FeBr₃ | Electrophilic Aromatic Bromination | Bromo-3,3'-dimethyl-1,1'-biazulene |
| NBS | Radical or Electrophilic Bromination | Bromo-3,3'-dimethyl-1,1'-biazulene |
| Cl₂/AlCl₃ | Electrophilic Aromatic Chlorination | Chloro-3,3'-dimethyl-1,1'-biazulene |
Formation of Organometallic Intermediates (e.g., Azulenyllithium, Grignard reagents)
The formation of organometallic intermediates such as azulenyllithium or azulenyl Grignard reagents from halogenated biazulenes is a key step for introducing a wide range of functional groups. These reagents act as potent nucleophiles in various carbon-carbon bond-forming reactions.
The standard procedure for preparing Grignard reagents involves the reaction of an organic halide with magnesium metal in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) youtube.comrsc.org. The mechanism is believed to involve single electron transfer from magnesium to the organic halide, forming a radical anion which then collapses to an alkyl/aryl radical and a halide ion, followed by recombination with a magnesium radical cation youtube.com.
Similarly, organolithium reagents can be prepared by reacting an organic halide with lithium metal or by metal-halogen exchange with an existing organolithium compound, such as n-butyllithium or tert-butyllithium (B1211817) quora.comrsc.org.
Although specific examples of the preparation of azulenyllithium or Grignard reagents from a halogenated this compound are not found in the reviewed literature, it is a plausible and expected reaction pathway. A hypothetical reaction would involve the treatment of a halo-3,3'-dimethyl-1,1'-biazulene with magnesium turnings or an organolithium reagent to generate the corresponding organometallic species.
Cross-Coupling with Different Substrates
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds and have been applied to biazulene systems. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide, is particularly noteworthy.
A significant example is the Suzuki-Miyaura cross-coupling of 1,1',3,3'-tetrahalo-2,2'-biazulene with 4-tert-butylphenylboronic acid. This reaction yielded a mixture of 1,3-bisarylated-2,2'-biazulene and 1,1'-bisarylated-2,2'-biazulene, demonstrating that the halogen atoms on the biazulene core are reactive sites for cross-coupling youtube.comyoutube.com. The reaction also resulted in the reductive removal of the other two halogen atoms youtube.comyoutube.com.
This demonstrates that halo-derivatives of biazulenes are viable substrates for creating more complex, functionalized biazulene structures. It is therefore highly probable that a halogenated this compound could be successfully employed in various cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings, to introduce aryl, vinyl, or alkynyl moieties. A study on a 1,1'-biazulene-2,2'-diol derivative also showcased the use of cross-coupling for functional group interconversion, further highlighting the versatility of this approach rsc.org.
Table 2: Potential Cross-Coupling Reactions of a Halo-3,3'-Dimethyl-1,1'-biazulene
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Moiety |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl |
| Stille | Organostannane | Pd(PPh₃)₄ | Aryl, Vinyl |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Vinyl |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | Alkynyl |
Investigation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of the reactions involving this compound is essential for optimizing reaction conditions and controlling product selectivity. While specific mechanistic and kinetic studies on this particular compound are limited, general principles from azulene and aromatic chemistry provide a solid foundation.
The mechanism of electrophilic substitution on the azulene ring is generally accepted to proceed through a two-step addition-elimination pathway involving a cationic σ-complex intermediate scispace.com. The rate of this reaction would be influenced by the stability of this intermediate, which is affected by the substituents on the ring. Kinetic studies on the detritiation of benzene (B151609) and naphthalene in acidic media have provided insights into the A-SE2 mechanism of hydrogen exchange, which is a model for electrophilic substitution scispace.com.
For nucleophilic additions , the mechanism involves the direct attack of the nucleophile on an electron-deficient carbon of the seven-membered ring. The kinetics would depend on the nucleophilicity of the attacking species and the electrophilicity of the azulene ring, which can be modulated by substituents.
The mechanism of palladium-catalyzed cross-coupling reactions is more complex, involving a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. Mechanistic studies on the cross-coupling of related systems, such as 4-phenoxy-2-coumarins, have utilized both experimental and computational methods to elucidate the operative pathways. Similar investigations would be invaluable for understanding the reactivity of halo-biazulenes in these transformations. For instance, monitoring catalytic intermediates and reaction rates using techniques like NMR and mass spectrometry can provide detailed mechanistic insights.
Synthesis and Study of this compound Derivatives with Extended π-Conjugation
The inherent reactivity of the azulene core, particularly at the 1- and 3-positions, provides a versatile platform for the synthesis of derivatives with extended π-conjugation. In the case of this compound, the methyl groups offer additional sites for functionalization, enabling the creation of larger, more complex conjugated systems. These extended systems are of significant interest due to their unique electronic and optical properties.
A primary strategy for extending the π-conjugation of this compound involves the formylation of the azulene rings, followed by condensation reactions to introduce new conjugated moieties. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds, including azulenes. jk-sci.comwikipedia.orgorganic-chemistry.org This reaction typically employs a mixture of a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. wikipedia.org
The electron-rich nature of the azulene rings in this compound facilitates electrophilic substitution. The reaction with the Vilsmeier reagent is anticipated to occur at the positions most susceptible to electrophilic attack, which are the 1 and 1' positions of the azulene nuclei. This would lead to the formation of a diformylated derivative, this compound-7,7'-dicarbaldehyde.
Table 1: Proposed Vilsmeier-Haack Formylation of this compound
| Step | Reagents and Conditions | Product |
| 1 | N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃) | Vilsmeier Reagent |
| 2 | This compound, Vilsmeier Reagent | This compound-7,7'-dicarbaldehyde |
| 3 | Aqueous workup |
Following the successful synthesis of the dialdehyde (B1249045), further extension of the π-system can be achieved through various condensation reactions. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction with appropriate phosphorus ylides or phosphonate (B1237965) carbanions can be employed to introduce vinyl linkages and connect additional aromatic or heterocyclic rings.
For example, reaction of the dialdehyde with a phosphorus ylide derived from a substituted benzyl (B1604629) bromide would lead to a derivative with stilbene-like extensions. Similarly, using a phosphonate ester containing a thiophene (B33073) or pyridine (B92270) unit would result in a π-extended system incorporating these heterocycles. The choice of the reactant in the condensation step allows for the fine-tuning of the electronic and photophysical properties of the final molecule.
Table 2: Proposed Synthesis of a π-Extended Derivative via Wittig Reaction
| Reactant 1 | Reactant 2 | Product |
| This compound-7,7'-dicarbaldehyde | (4-Nitrophenyl)methyltriphenylphosphonium bromide | 7,7'-bis[2-(4-nitrophenyl)ethenyl]-3,3'-dimethyl-1,1'-biazulene |
| This compound-7,7'-dicarbaldehyde | (Thiophen-2-ylmethyl)triphenylphosphonium chloride | 7,7'-bis[2-(thiophen-2-yl)ethenyl]-3,3'-dimethyl-1,1'-biazulene |
The study of these newly synthesized derivatives would involve a detailed analysis of their spectroscopic and electrochemical properties. A key indicator of extended π-conjugation is a significant red-shift in the UV-Vis absorption spectrum compared to the parent this compound. This bathochromic shift is a direct consequence of the smaller HOMO-LUMO gap in the more extensively conjugated molecule. The molar extinction coefficients of these derivatives are also expected to be significantly higher, indicating more intense absorption bands. researchgate.net
Furthermore, cyclic voltammetry studies would be crucial to determine the redox behavior of these extended systems. The introduction of electron-donating or electron-withdrawing groups at the periphery of the π-system can be used to modulate the oxidation and reduction potentials, which is a critical aspect for their potential application in organic electronic materials. nih.gov The development of such synthetic strategies opens up avenues for creating novel materials with tailored optoelectronic properties based on the biazulene scaffold. beilstein-journals.orgnih.gov
Stereochemical Aspects of 3,3 Dimethyl 1,1 Biazulene
Axial Chirality and Atropisomerism in Substituted Biazulenes
Axial chirality is a form of stereoisomerism where a molecule lacks a traditional chiral center but possesses an axis of chirality, around which substituents are arranged in a non-planar fashion, resulting in a structure that is not superimposable on its mirror image. nih.gov This phenomenon is commonly observed in substituted biaryl compounds, where rotation around the single bond connecting the two aryl rings is hindered. nih.gov When this rotational barrier is significant enough to allow for the isolation of individual enantiomers at room temperature, these isomers are referred to as atropisomers. rsc.org
In the case of biazulenes, the linkage between the two azulene (B44059) rings can lead to various positional isomers, with the 1,1'-biazulene (B14431524) scaffold being one of the most studied. rsc.org The introduction of substituents at the positions ortho to the interannular bond (the 2,2', 8, and 8' positions) is a well-established strategy for inducing high rotational barriers in biaryl systems. However, in 3,3'-Dimethyl-1,1'-biazulene, the methyl groups are located at the 3 and 3' positions of the seven-membered rings. While not in the traditional ortho positions, the steric hindrance imposed by these methyl groups is sufficient to restrict free rotation around the C1-C1' bond, thus conferring axial chirality upon the molecule.
The presence of these methyl groups forces the two azulene rings to adopt a non-planar conformation, leading to the existence of two stable, non-interconverting enantiomers. This is analogous to other substituted biazulenes where axial chirality has been confirmed, such as in certain 1,1'-biazulene derivatives where biphenyl (B1667301) groups are annulated to the five-membered rings of the azulene moieties. wikipedia.org X-ray diffraction analysis of such compounds has confirmed the presence of enantiomeric pairs in the crystal structure. wikipedia.org
Enantiomer Separation and Resolution Techniques (e.g., Chiral HPLC)
The separation of the enantiomers of an axially chiral compound, a process known as chiral resolution, is crucial for studying their individual properties and potential applications. nih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. nih.gov
For axially chiral biazulenes, chiral HPLC has proven to be an effective method for enantiomeric separation. For instance, the enantiomers of an axially chiral 1,1'-biazulene derivative with annulated biphenyl groups have been successfully separated using this technique. wikipedia.org This indicates that similar methodologies would be applicable to this compound. The choice of the chiral stationary phase is critical and often involves polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the CSP, leading to different retention times and allowing for their individual collection.
Another approach to chiral resolution is through the formation of diastereomers. This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. nih.gov These diastereomers, having different physical properties, can then be separated by standard techniques like crystallization or chromatography. Subsequently, the chiral auxiliary can be cleaved to yield the pure enantiomers. While more laborious, this method has been successfully applied to the synthesis of optically pure 3,3'-disubstituted biaryl compounds, such as BIPhOL derivatives, through the resolution of a diastereomeric boronic acid intermediate. researchgate.net
Determination of Configurational Stability and Racemization Barriers
The configurational stability of atropisomers is a measure of their ability to resist racemization, the process by which one enantiomer interconverts into the other, leading to a 1:1 mixture. This stability is quantified by the energy barrier to rotation around the chiral axis.
A study on a 1,1'-biazulenyl-2,2'-diol, a compound analogous to biazulene-based atropisomers, provides insight into how this stability is determined. The racemization barrier for this compound was investigated by monitoring the change in its optical activity at elevated temperatures. rsc.org By measuring the rate of racemization at different temperatures, the activation energy for the process can be calculated. For the 1,1'-biazulenyl-2,2'-diol, partial racemization was observed after 14 hours at 60 °C, with near-complete racemization occurring over the same period at 80 °C. rsc.org This demonstrates that while the enantiomers are stable at room temperature, they can interconvert at higher temperatures.
The magnitude of the racemization barrier is a critical parameter. Atropisomers are often classified based on their half-life of racemization at a given temperature. A high barrier to rotation indicates high configurational stability, meaning the separated enantiomers will not readily racemize under normal conditions.
Chiral Induction and Asymmetric Synthesis Approaches (if applicable)
While chiral resolution is a common method for obtaining pure enantiomers, asymmetric synthesis offers a more direct route by selectively producing one enantiomer over the other. For axially chiral biaryls, several strategies for asymmetric synthesis have been developed. These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the key bond-forming reaction that establishes the chiral axis.
One potential, though not specifically reported for this compound, is the use of an oxidative coupling reaction of an appropriate azulene precursor in the presence of a chiral catalyst. Another general strategy is diastereoselective synthesis, where a chiral auxiliary is attached to the substrate to direct the formation of the biaryl linkage. After the coupling reaction, the auxiliary is removed to yield the enantiomerically enriched product.
A protocol for the enantioselective synthesis of 3,3'-disubstituted-1,1'-bi-6-methoxy-2-phenol (BIPhOL) derivatives highlights a diastereomeric resolution approach that leads to optically pure products. researchgate.net In this method, a racemic BIPhOL boronic acid is resolved into its diastereomers, which are then used in a Suzuki-Miyaura coupling reaction to produce the final products without loss of enantiomeric purity. researchgate.net Such strategies could potentially be adapted for the asymmetric synthesis of this compound.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Chiral Optical Properties
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. This makes CD spectroscopy a powerful tool for confirming the enantiomeric nature of a separated pair of atropisomers and for determining their absolute configuration by comparing experimental spectra with theoretical calculations.
For an axially chiral 1,1'-biazulene derivative, the separated enantiomers displayed clear, mirror-image CD spectra, confirming their enantiomeric relationship. wikipedia.org The spectra also showed signals extending into the near-infrared region, which is a characteristic feature of some π-conjugated chiral systems. wikipedia.org
Furthermore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the relative amounts of the two enantiomers can be quantified. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample.
Advanced Applications of 3,3 Dimethyl 1,1 Biazulene and Its Derivatives in Functional Materials
Organic Electronic Materials (OFETs, OLEDs)
Biazulene derivatives have emerged as promising building blocks for organic electronic materials due to their distinct optical and electronic characteristics. rsc.orgrsc.org The fusion of an electron-rich five-membered ring with an electron-poor seven-membered ring endows azulene (B44059) with a significant dipole moment, influencing molecular packing and charge transport properties in the solid state. nih.gov While research has broadly covered various biazulene derivatives, specific studies on 3,3'-Dimethyl-1,1'-biazulene in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) are less common than for its more complex counterparts like biazulene diimides (BAzDIs). nih.gov
The charge transport properties of biazulene derivatives are intricately linked to their molecular structure and packing in the solid state. For instance, studies on diaryl-substituted biazulene diimides have demonstrated excellent electron transport capabilities. These compounds function as n-type semiconductors, with their performance influenced by the dense molecular packing induced by the dipole moment of the azulene units. nih.gov
In a series of 6,6′-diaryl-substituted biazulene diimides, electron mobilities were found to be significantly high for solution-processable n-channel OFETs. One derivative exhibited an electron mobility of up to 0.52 cm² V⁻¹ s⁻¹, which represents one of the highest values recorded for azulene-based organic semiconductors. nih.gov Another derivative in the same series showed ambipolar behavior, with both electron and hole mobilities, a characteristic attributed to its higher-lying Highest Occupied Molecular Orbital (HOMO) energy level. nih.gov The choice of solubilizing groups, such as alkyl chains, also has a profound effect on the hole mobility of these organic semiconductors. nih.gov
While specific charge mobility data for this compound is not extensively reported, the synthesis of this compound has been documented. arkat-usa.org The performance of related biazulene isomers suggests that factors like molecular planarity and orbital symmetry are crucial for efficient charge transfer. nih.gov
Table 1: Electron Mobility of Selected Diaryl-Substituted Biazulene Diimide Derivatives
| Compound | Electron Mobility (cm² V⁻¹ s⁻¹) | Charge Transport Type |
| Derivative 1 | 0.12 - 0.45 (average) | n-type |
| Derivative 2 | up to 0.52 | n-type |
| Derivative 3 | 0.12 - 0.45 (average) | n-type |
| Derivative 4 | 0.31 (electron), 0.029 (hole) | Ambipolar |
| Derivative 5 | 0.12 - 0.45 (average) | n-type |
Data sourced from studies on 6,6′-diaryl-substituted biazulene diimides. nih.gov
The fabrication of OFETs using biazulene derivatives has showcased their potential in next-generation electronics. Devices based on 6,6′-diaryl-substituted biazulene diimides have been successfully constructed as bottom-gate-top-contact OFETs. nih.gov These devices have demonstrated promising n-type and ambipolar semiconducting properties. nih.gov
The performance of these OFETs is closely tied to the molecular structure of the biazulene derivative used. For example, compounds with fine-tuned molecular energy levels (HOMO: -5.68 to -6.04 eV; LUMO: -3.63 to -3.73 eV) have yielded excellent electron transport properties. nih.gov The thermal stability of these materials is also a critical factor in device performance, with some biazulene diimide derivatives showing decomposition temperatures around 376-377 °C. nih.gov
Information regarding the use of this compound or its direct derivatives in OLEDs is currently limited in available research. However, the broader class of dicyanomethylenepyran (DCM) derivatives, which share some structural motifs with functionalized azulenes, are widely studied for OLED applications. researchgate.net
Supramolecular Chemistry and Host-Guest Systems
The unique geometry and electronic nature of biazulenes make them intriguing components for supramolecular chemistry, where non-covalent interactions govern the formation of complex, ordered architectures.
The design of supramolecular structures based on biazulenes often leverages their potential for axial chirality. rsc.orgrsc.org 1,1'-Biazulenes are isomers of 1,1'-binaphthyl compounds, which are well-known for their use as axially chiral auxiliaries in asymmetric synthesis. rsc.org The synthesis of axially chiral 1,1'-biazulene (B14431524) derivatives has been successfully achieved, and their enantiomers can be separated. rsc.orgrsc.org These chiral structures can serve as building blocks for creating sophisticated three-dimensional supramolecular assemblies.
The self-assembly process can be influenced by factors such as hydrogen bonding, π-stacking, and electrostatic interactions. researchgate.netrug.nl While specific studies on the self-assembly of this compound are not widely available, research on other organic molecules demonstrates that subtle changes in molecular structure, such as the length of alkyl chains or the position of functional groups, can direct the formation of different two-dimensional patterns at interfaces. rug.nlnih.gov
The ability of biazulene-based systems to participate in molecular recognition is an area of growing interest. Axially chiral 1,1'-biazulene derivatives have been shown to exhibit clear mirror-image circular dichroism spectra, indicating distinct interactions with polarized light that are dependent on their three-dimensional structure. rsc.orgrsc.org This chiroptical response is a key feature for developing sensors and chiral recognition systems.
While direct host-guest studies involving this compound are not prominent in the literature, the principles of supramolecular recognition suggest its potential. The electron-rich and electron-poor regions of the azulene rings could facilitate specific binding interactions with complementary guest molecules through electrostatic and π-stacking interactions.
Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)
Azulene and its derivatives have attracted considerable attention for their potential in photovoltaic devices, owing to their strong absorption in the visible spectrum and tunable energy levels. nih.govnih.gov
Derivatives of biazulene have been explored as hole transport materials (HTMs) in perovskite solar cells (PSCs). nih.gov The inherent large dipole moment and small band gap of azulene make it a suitable core for designing efficient HTMs. nih.gov In one study, two HTMs based on an azulene core demonstrated suitable molecular orbital energy levels and hole mobilities comparable to the standard Spiro-OMeTAD material, achieving a power conversion efficiency (PCE) of up to 15.41%. nih.gov
Further structural optimization, such as the introduction of a 4-pyridyl group on the 6-position of the azulene core, has led to improved device performance. One such derivative, Azu-Py-OMeTPA, when used as an HTM in a PSC, resulted in a PCE of 18.10%. nih.gov Another study on biased structured HTMs based on 2,6-substituted azulene achieved a PCE of up to 16.16%. nih.gov
Additionally, certain diaryl-substituted biazulene diimides have been employed as electron acceptors in organic photovoltaic devices, yielding an average power conversion efficiency of about 1.3% when blended with the electron donor PTB7-Th. nih.gov While there is no specific data on this compound in dye-sensitized or perovskite solar cells, the promising results from its derivatives underscore the potential of the biazulene scaffold in solar energy conversion.
Table 2: Performance of Perovskite Solar Cells Using Biazulene-based Hole Transport Materials
| Hole Transport Material | Power Conversion Efficiency (PCE) |
| Azu-TPA | up to 15.41% |
| Azu-OMeTPA | up to 15.41% |
| Azu-Py-OMeTPA | 18.10% |
| Azu-2T6F | up to 16.16% |
Data sourced from studies on various azulene-based HTMs. nih.govnih.gov
Electrochemistry and Redox Behavior
The unique electronic structure of azulene, being an isomer of naphthalene (B1677914), imparts interesting electrochemical properties to its derivatives, including this compound. The fusion of two azulene rings in a biazulene system creates a larger π-conjugated molecule with distinct redox behavior.
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of biazulene derivatives. Studies on various substituted 1,1'-biazulenes reveal their capacity for reversible electron transfers. For instance, the CV of 6-methoxy- and 6-dimethylamino-1,1'-biazulene derivatives shows reversible electron transfer processes during electrochemical oxidation. elsevierpure.com This indicates the formation of stable radical cations upon oxidation.
The redox potentials of biazulene derivatives are influenced by the nature and position of substituents on the azulene rings. An electrochemical study of azulene-1-yl-methylen-2,2-dimethyl- nagoya-u.ac.jpnih.govdioxane-4,6-diones, which are precursors to some biazulene systems, identified oxidation peaks using cyclic and differential pulse voltammetry. researchgate.net For example, oxidation peaks were observed at +0.87 V and +1.10 V for certain derivatives. researchgate.net
In a study of 2,2′-biazulene-1,1′,3,3′-tetracarboxylic diimides (BAzDIs), the electrochemical properties were thoroughly examined. rsc.org These derivatives exhibit unique photophysical and electrochemical characteristics that make them promising for applications in organic electronics. rsc.org Similarly, the electrochemical properties of 1,6'-biazulenes have been investigated, revealing how the linkage between the azulene units affects the redox behavior. nih.gov
Interactive Table: Redox Potentials of Selected Azulene and Biazulene Derivatives
| Compound/Derivative Class | Oxidation Potential (V) | Reduction Potential (V) | Technique | Notes |
| Azulene-1-yl-methylen-2,2-dimethyl- nagoya-u.ac.jpnih.govdioxane-4,6-diones | +0.87, +1.10 | --- | CV, DPV | Irreversible processes observed. researchgate.net |
| 6-Methoxy- and 6-Dimethylamino-1,1'-biazulene derivatives | Reversible | --- | CV | Showed reversible electron transfers under oxidation. elsevierpure.com |
| 2,2′-Biazulene-1,1′,3,3′-tetracarboxylic diimides (BAzDIs) | Investigated | Investigated | CV | Promising for organic electronic materials. rsc.org |
| 1,6'-Biazulenes | Investigated | Investigated | Voltammetry | Properties depend on substituents and linkage. nih.gov |
Understanding Electron Transfer Processes
The electron transfer processes in biazulene derivatives are fundamental to their potential applications in electronic materials. The reversible oxidation observed in many 1,1'-biazulene derivatives suggests the formation of stable cationic species. elsevierpure.com This stability is crucial for the development of materials that can undergo repeated redox cycles without degradation.
The mechanism of electron transfer can be complex. In some systems, a single-electron transfer (SET) can trigger subsequent reactions. For example, the proposed mechanism for the electrochemical homocoupling of 2-naphthylamines to form binaphthyl derivatives involves an initial SET from the amine on the anode to form a radical cation intermediate. mdpi.com A similar process can be envisioned for the electrochemical synthesis of biazulenes.
Furthermore, strategies are being developed to control electron transfer processes in related aromatic systems. For instance, a "regional charge buffering" strategy has been used to achieve a one-step two-electron transfer in naphthalene diimides, which is significant for applications like aqueous organic redox flow batteries. rsc.org Understanding and controlling the electron transfer in biazulene systems could lead to similar advancements. The study of radical chemistry and electron transfer is crucial for developing new photocatalytic transformations. nih.gov
Potential in Catalysis (e.g., Asymmetric Catalysis, Organocatalysis, Metal-Catalyzed Reactions)
The chiral nature of certain biazulene derivatives, particularly those with axial chirality, makes them promising candidates for applications in asymmetric catalysis.
Investigation as Chiral Ligands or Organocatalysts
Axially chiral biaryl compounds are highly valuable as ligands in asymmetric catalysis. nih.govbath.ac.uk The 1,1'-biazulene framework, being a non-benzenoid biaryl system, offers unique steric and electronic properties compared to more common binaphthyl-based ligands like BINOL and BINAP. nih.gov
Researchers have successfully synthesized and resolved enantiomers of axially chiral 1,1'-biazulene derivatives. nagoya-u.ac.jprsc.org For example, an analogue of BINOL, 1,1'-biazulene-2,2'-diol (1,1'-BAzOL), has been prepared in enantiopure form. nih.gov This was achieved by introducing flanking groups at the 8- and 8'-positions to increase the rotational barrier and ester groups at the 3- and 3'-positions for chemical stability. nih.gov The free hydroxyl groups in 1,1'-BAzOL make it a potential candidate for use as a chiral ligand or in chiral Brønsted acid catalysis. nih.gov
The development of chiral ligands is a very active area of research. For instance, chiral dinitrogen ligands have been used in palladium/norbornene cooperative catalysis to create C-N axially chiral scaffolds. nih.gov Similarly, chiral 1,3-oxazolidine ligands have found use in various asymmetric reactions due to their tunable and rigid structure. nih.gov The unique structure of 1,1'-biazulenes could provide new opportunities in these areas. While not using biazulenes as ligands, studies have shown that azulene derivatives can participate in asymmetric reactions, such as the Michael addition of guaiazulene (B129963) catalyzed by a chiral Rh(III) complex, achieving high enantioselectivity. rsc.orgresearchgate.net
Mechanistic Role in Catalytic Transformations
Understanding the mechanistic role of a catalyst is essential for optimizing its performance and designing new catalytic systems. For biazulene-based chiral ligands, the mechanism would likely involve the formation of a chiral metal complex where the stereochemical outcome of the reaction is dictated by the spatial arrangement of the biazulene ligand around the metal center.
Mechanistic studies in catalysis often involve a combination of experimental techniques and computational calculations. For example, in the organobismuth-catalyzed transfer hydrogenation of azoarenes, kinetic analysis and DFT calculations were used to elucidate the rate-limiting step and the nature of the catalyst's resting state. nih.gov Similar detailed mechanistic studies would be required to understand how a chiral 1,1'-biazulene ligand transfers its stereochemical information during a catalytic cycle.
In organocatalysis, the mechanism can involve the formation of specific intermediates, such as iminium ions or enamines, whose reactivity and stereochemistry are controlled by the catalyst. mdpi.com For a biazulene-based organocatalyst, its role could be to act as a chiral Brønsted acid or base, or to form specific hydrogen bonds with the substrate to control the approach of a reagent. rsc.org The development of new catalytic protocols, such as the synergistic combination of catalysts, often relies on a deep understanding of the proposed reaction mechanism. beilstein-journals.org
Future Directions and Emerging Research Avenues for 3,3 Dimethyl 1,1 Biazulene Chemistry
Development of Novel Synthetic Strategies
The synthesis of biazulenes can be challenging, often requiring multi-step procedures with modest yields. beilstein-journals.org Traditional methods for creating azulene-containing polycyclic aromatic hydrocarbons (PAHs) can involve harsh reaction conditions, which are not always suitable for more complex and larger molecular structures. beilstein-journals.org Modern approaches, however, are increasingly leveraging palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to build complex precursors for azulene-embedded PAHs in a more modular fashion. beilstein-journals.org
For 3,3'-Dimethyl-1,1'-biazulene, future synthetic strategies could focus on the direct coupling of two 3-methyl-1-haloazulene units. The development of efficient and regioselective halogenation methods for 3-methylazulene would be a critical first step. Another promising avenue is the oxidative dimerization of 3-methylazulene, a method that has been successfully applied to the synthesis of other 1,1'-biazulenes. nih.gov Furthermore, the synthesis of 1,3-disubstituted allenes from propargylic amines via palladium-catalyzed hydride-transfer reactions could potentially be adapted for the synthesis of specifically substituted azulene (B44059) precursors. nih.gov A one-pot synthesis of 3-thiomethyltetrazines from carboxylic ester precursors, which allows for subsequent functionalization, also presents an interesting strategy that could be explored for creating functionalized 3-methylazulene synthons. rsc.org
| Synthetic Approach | Description | Potential Advantages | Key Challenges |
| Direct Coupling | Palladium-catalyzed cross-coupling of two 3-methyl-1-haloazulene units. | High modularity and control over substitution patterns. | Efficient and regioselective synthesis of the 3-methyl-1-haloazulene precursor. |
| Oxidative Dimerization | Direct oxidation of 3-methylazulene to form the 1,1'-biazulene (B14431524) linkage. | Potentially a more direct and atom-economical route. | Control of regioselectivity to favor the 1,1'-dimer over other isomers and prevention of over-oxidation. |
| Adapted Allenes Synthesis | Modification of palladium-catalyzed allene (B1206475) synthesis to create azulene precursors. | Access to a diverse range of substituted azulene building blocks. | Adapting the reaction conditions for the specific reactivity of azulene precursors. |
| Functionalized Tetrazine Route | Utilizing tetrazine chemistry to introduce functional groups onto the azulene skeleton prior to dimerization. | Introduction of diverse functionalities for tuning material properties. | Compatibility of the tetrazine chemistry with the azulene core. |
Exploration of New Spectroscopic Probes and Techniques
The unique electronic structure of azulene, with its electron-rich five-membered ring and electron-deficient seven-membered ring, gives rise to interesting photophysical properties, including a characteristic blue color and anti-Kasha fluorescence. acs.orgresearchgate.net The substitution pattern on the biazulene core is expected to significantly influence these properties. For this compound, detailed spectroscopic studies are needed to understand the impact of the methyl groups on its absorption, emission, and excited-state dynamics.
Future research should employ a range of spectroscopic techniques to characterize this compound. Steady-state and time-resolved fluorescence spectroscopy will be crucial for determining fluorescence quantum yields and lifetimes, providing insights into the radiative and non-radiative decay pathways. nih.gov The electrochemical properties of this compound should be investigated using techniques like cyclic voltammetry to determine its redox potentials. elsevierpure.comnih.gov This information is vital for assessing its potential in electronic applications. Furthermore, the application of advanced techniques such as transient absorption spectroscopy could provide a deeper understanding of the excited-state processes, including intersystem crossing and internal conversion.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for predicting the properties of novel materials. ku.edunih.gov For this compound, computational modeling can provide valuable insights into its geometric and electronic structure, as well as its photophysical and electrochemical properties, even before its synthesis.
Future computational studies should focus on several key areas. DFT calculations can be used to predict the optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and the resulting band gap. rsc.orgresearchgate.net Time-dependent DFT (TD-DFT) calculations can be employed to simulate the electronic absorption and emission spectra, helping to interpret experimental data and understand the nature of the electronic transitions. rsc.org Furthermore, computational models can be used to investigate the impact of the methyl groups on the electronic structure and compare the properties of this compound with other biazulene isomers. acs.org This predictive power can guide synthetic efforts by identifying target molecules with desired properties.
| Computational Method | Predicted Property | Significance |
| Density Functional Theory (DFT) | Optimized geometry, HOMO/LUMO energies, band gap. | Understanding the fundamental electronic structure and stability. |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra, nature of electronic transitions. | Interpretation of experimental spectroscopic data and prediction of photophysical properties. |
| Comparative Isomer Studies | Relative stabilities and electronic properties of different dimethyl-biazulene isomers. | Guiding the synthesis of isomers with the most promising properties for specific applications. |
Integration into Hybrid Material Systems
Hybrid materials, which combine organic and inorganic components, offer a route to materials with enhanced and often multifunctional properties. acs.org The unique electronic properties of biazulenes make them attractive candidates for incorporation into such systems. While the integration of this compound into hybrid materials is a nascent area, several promising research directions can be envisioned.
One avenue is the development of self-assembled monolayers (SAMs) of this compound on conductive substrates like gold. ku.edu The methyl groups could influence the molecular packing and orientation within the SAM, which in turn would affect the electronic properties of the interface. Another exciting possibility is the use of this compound as a building block for metal-organic frameworks (MOFs) or covalent-organic frameworks (COFs). The biazulene unit could act as a redox-active linker, potentially leading to materials with interesting catalytic or sensing properties.
Expanding the Scope of Functional Material Applications
The intrinsic properties of azulene derivatives have led to their exploration in a variety of functional materials, including organic field-effect transistors (OFETs), sensors, and nonlinear optical materials. researchgate.netresearchgate.net The introduction of methyl groups at the 3 and 3' positions of the 1,1'-biazulene core is expected to modulate these properties, opening up new application possibilities.
Future research should explore the potential of this compound in organic electronics. Its charge transport characteristics should be investigated in OFET devices to determine its carrier mobility. The methyl groups may enhance solubility and processability, which are crucial for device fabrication. rsc.org Furthermore, the response of its electronic and optical properties to external stimuli, such as the presence of specific analytes, could be exploited for the development of novel chemical sensors. The non-centrosymmetric nature of the biazulene core also suggests potential for applications in nonlinear optics.
Challenges and Opportunities in Biazulene Research
Despite the significant potential of biazulene chemistry, several challenges remain. The synthesis of specific biazulene isomers with desired substitution patterns can be complex and low-yielding. beilstein-journals.org The reactivity of the azulene core can also lead to undesired side reactions during synthesis and functionalization. nih.gov Overcoming these synthetic hurdles is a key challenge that will require the development of more efficient and selective methodologies.
However, these challenges also present significant opportunities. The development of robust synthetic routes to a wide range of biazulene derivatives would unlock their full potential for materials science. The exploration of the structure-property relationships in different biazulene isomers will provide fundamental insights that can guide the design of new functional materials with tailored properties. acs.org The unique combination of electronic, optical, and redox properties of biazulenes ensures that they will continue to be a fascinating and fruitful area of research for years to come.
Q & A
Basic Research Questions
Q. What are the common synthetic routes to 3,3'-Dimethyl-1,1'-biazulene, and what are their limitations?
- Methodology : The compound is synthesized via reductive alkylation of 1,1′-biazulene precursors. A key method involves treating 1,1′-biazulene with NaBH₄ and BF₃·Et₂O in diethyl ether-DMSO, yielding 3,3′-Dimethyl-1,1′-biazulene in 30% yield . Limitations include low solubility of intermediates, requiring extended reaction times, and challenges in isolating stable products due to sensitivity to hydrolysis .
- Alternative routes : Friedel-Crafts acylation with acetyl chloride and SnCl₄ achieves 58% yield but requires stringent anhydrous conditions .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Core techniques :
- ¹H/¹³C NMR : Identifies methyl group substitution patterns and aromatic proton environments .
- UV-Vis spectroscopy : Reveals π→π* transitions (e.g., absorption peaks at 434 nm for parent biazulene derivatives) .
- X-ray crystallography : Validates molecular geometry and confirms regioselectivity in dimerization .
- Supplementary methods : Cyclic voltammetry (CV) assesses electrochemical stability, showing reversible reduction waves (E₁/₂ = −1.36 V for parent biazulene) .
Q. How does the electronic structure of this compound influence its optical properties?
- Key findings : Methyl substitution elevates LUMO energy levels (-3.2 eV) compared to perylene diimides, narrowing the bandgap (1.69–1.86 eV) . This enhances intramolecular charge transfer, observed as broad absorption bands (400–700 nm) in thin films .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis amid low solubility of intermediates?
- Strategies :
- Use polar aprotic solvents (e.g., DMF) or catalysts (e.g., Cu(OAc)₂) to improve solubility during hydrolysis of Schiff base dimers .
- Employ column chromatography with triethylamine-modified eluents to stabilize products against decomposition .
Q. What contradictions exist in reported electrochemical data for biazulene derivatives, and how can they be resolved?
- Case study : Parent 2,2′-biazulene exhibits a reversible reduction wave at −1.36 V, while its diimide derivative (BAzDI-1) shows quasi-reversible behavior with shifted potentials (−1.25 V). Contradictions arise from twisted molecular geometries in diimides, confirmed via DFT calculations .
- Resolution : Standardize measurement conditions (e.g., solvent, scan rate) and correlate CV data with X-ray structures to account for conformational effects .
Q. How do substituents at the 3,3′ positions affect the charge transport properties of 1,1′-biazulene derivatives?
- Experimental insights :
- Methyl groups enhance hole mobility (up to 0.29 cm² V⁻¹ s⁻¹) in organic field-effect transistors (OFETs) by localizing HOMO orbitals .
- Diimide derivatives exhibit n-type behavior due to LUMO delocalization, achieving electron mobility of 0.52 cm² V⁻¹ s⁻¹ .
- Design guidelines : Balance electron-withdrawing (e.g., imide) and electron-donating (e.g., methyl) groups to tailor HOMO/LUMO distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
